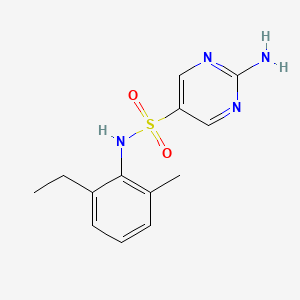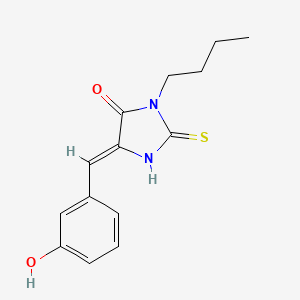![molecular formula C14H21N3O3 B7554809 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, also known as PAPP, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has potential for use in drug discovery and development.
作用機序
3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid is believed to act as an inhibitor of the enzyme angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. By inhibiting ACE, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may help to reduce blood pressure and improve cardiovascular health. Additionally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may also act as an agonist of the neuropeptide Y2 receptor, which is involved in regulating appetite and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid are complex and varied, and depend on the specific pathways and receptors targeted by the compound. However, some potential effects of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid include regulation of blood pressure, modulation of appetite and metabolism, and regulation of inflammation and immune function.
実験室実験の利点と制限
One of the key advantages of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid for lab experiments is its high purity and yield, which make it a reliable and consistent tool for scientific research. Additionally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been shown to be effective in a variety of experimental systems, making it a versatile tool for investigating a range of biological processes. However, one limitation of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid is that its mechanism of action is not fully understood, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are many potential future directions for research on 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, including investigating its potential as a therapeutic agent for cardiovascular disease, metabolic disorders, and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid, and to identify other potential targets and pathways that may be modulated by this compound. Finally, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid may also have applications in drug discovery and development, particularly as a tool for identifying new targets and pathways for therapeutic intervention.
合成法
The synthesis of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid involves several steps, beginning with the reaction of 2-pyrazoline with acryloyl chloride to form a pyrazolyl acrylate intermediate. This intermediate is then reacted with piperidine to form the desired product, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid. The synthesis of 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
科学的研究の応用
3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been used in a variety of scientific research applications, including as a tool for investigating the mechanism of action of various biochemical pathways. For example, 3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid has been used to study the role of the renin-angiotensin system in regulating blood pressure, and has also been used to investigate the role of neuropeptides in regulating appetite and metabolism.
特性
IUPAC Name |
3-[1-(2-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11(17-8-2-7-15-17)14(20)16-9-5-12(6-10-16)3-4-13(18)19/h2,7-8,11-12H,3-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYZASNDBJQSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)





![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)